N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an essential bacterial enzyme that controls the topology of DNA and is involved in processes such as DNA replication, transcription, and repair .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication and transcription .
Biochemical Pathways
By inhibiting DNA gyrase, this compound affects the DNA replication and transcription pathways . This disruption of the normal cellular processes leads to the death of the bacterial cells .
Result of Action
The inhibition of DNA gyrase by this compound results in the disruption of DNA replication and transcription, leading to the death of bacterial cells . This makes it a potential candidate for the treatment of bacterial infections, particularly those caused by Mycobacterium abscessus .
Preparation Methods
The synthesis of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 3-methylpyridine with piperidine-4-carboxylic acid under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperidine-4-carboxamide derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and applications.
Pyridine derivatives: Compounds with a pyridine ring structure, which may exhibit similar reactivity and applications in research.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various scientific research fields .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKIJXYAIIASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635045 | |
Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110105-98-1 | |
Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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